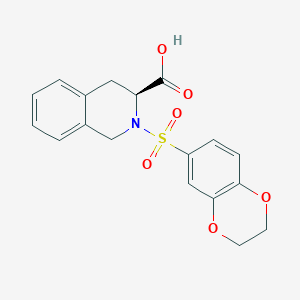

(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17626866

Molecular Formula: C18H17NO6S

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO6S |

|---|---|

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | (3S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H17NO6S/c20-18(21)15-9-12-3-1-2-4-13(12)11-19(15)26(22,23)14-5-6-16-17(10-14)25-8-7-24-16/h1-6,10,15H,7-9,11H2,(H,20,21)/t15-/m0/s1 |

| Standard InChI Key | XJCOAAZKLUGMDL-HNNXBMFYSA-N |

| Isomeric SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)O |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4CC3C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

The compound features a hybrid architecture combining a 1,2,3,4-tetrahydroisoquinoline core with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl substituent and a carboxylic acid group. Its molecular formula is C₁₈H₁₇NO₆S, with a molecular weight of 375.4 g/mol. The stereochemistry at the 3-position (S-configuration) is critical for its biological activity, as evidenced by analogous compounds in medicinal chemistry .

Structural Components

-

Tetrahydroisoquinoline Core: This bicyclic system is a hallmark of alkaloids and neurotransmitter analogs, enabling interactions with biological targets such as G-protein-coupled receptors .

-

Benzodioxane Sulfonyl Group: The sulfonyl moiety enhances binding affinity through polar interactions, while the benzodioxane ring contributes to metabolic stability .

-

Carboxylic Acid Functionality: This group facilitates solubility and serves as a handle for further derivatization or salt formation .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous methodologies in patent literature . A representative pathway includes:

-

Condensation and Cyclization:

-

Sulfonylation and Coupling:

-

The benzodioxane carboxylic acid is sulfonylated, followed by coupling with a tetrahydroisoquinoline precursor via nucleophilic substitution.

-

Table 1: Synthetic Parameters for Intermediate Formation

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Dihydroxybenzaldehyde | KOH, tetrabutylammonium bromide, reflux | 45–50 |

| 2 | 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde | KMnO₄, H₂O, 90–110°C | 85–90 |

Physicochemical Properties

The compound exhibits a balance of hydrophilicity and lipophilicity, as predicted by its functional groups:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid and sulfonyl groups .

-

Stability: The benzodioxane ring enhances oxidative stability compared to simpler aromatic systems .

-

Optical Activity: The (3S) configuration confers chirality, necessitating enantioselective synthesis for pharmacological applications .

Applications in Drug Development

Intermediate in Anticancer Agents

The compound’s ability to disrupt Ral-mediated signaling positions it as a candidate for KRAS-driven cancers, where Ral GTPases are critical effectors . Preclinical studies show that covalent inhibitors of Ral reduce cancer cell invasion by up to 70% in vitro .

Scaffold for CNS-Targeted Drugs

Its blood-brain barrier permeability (predicted logP ≈ 2.1) makes it suitable for central nervous system (CNS) drug design . Derivatives could target:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume